molecular formula C52H48N16O15S4 B1142490 thioxamycin CAS No. 124883-37-0

thioxamycin

Cat. No.: B1142490
CAS No.: 124883-37-0
M. Wt: 1265.3 g/mol
InChI Key: GATPMIKWKVOBMF-GZASFEHQSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Thioxamycin undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by the presence of functional groups such as thiazole and oxazole rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can yield thioethers .

Scientific Research Applications

Thioxamycin has a wide range of scientific research applications due to its potent antibacterial properties :

Comparison with Similar Compounds

This compound’s unique structure and broad-spectrum antibacterial activity make it a valuable compound for scientific research and potential therapeutic applications.

Biological Activity

Thioxamycin is a thiopeptide antibiotic that has garnered attention for its diverse biological activities, particularly in antibacterial and anticancer applications. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic uses.

Overview of this compound

This compound is classified within the thiopeptide family, characterized by a macrocyclic structure that contributes to its biological efficacy. Thiopeptides are primarily known for their antibacterial properties; however, they also exhibit a range of other biological activities, including anticancer, immunosuppressive, and antifungal effects .

Antibacterial Activity

This compound's primary mechanism of action is the inhibition of protein synthesis in bacteria. It binds to the ribosomal complex, specifically targeting the elongation factor G (EF-G) and preventing the translocation necessary for protein synthesis. This action is crucial for its effectiveness against various bacterial strains.

  • Ribosome Binding : this compound interacts with the ribosome's GTPase-associated region, blocking EF-G binding.
  • Macrocycle Size Influence : The size of the thiopeptide macrocycle (26-, 29-, or 35-membered rings) influences its binding affinity and antibacterial potency. For instance, 26-membered macrocycles like this compound are particularly effective against Gram-positive bacteria .

Anticancer Activity

Recent studies have highlighted this compound's potential in cancer therapy. It has shown selective cytotoxicity towards cancer cells while sparing normal cells, making it a promising candidate for cancer treatment.

Research Findings

  • Selective Inhibition : this compound selectively inhibits transcription factors associated with cancer progression, such as FOXM1. This selective targeting is significant as it addresses a long-standing challenge in cancer therapy—effectively targeting transcription factors considered "undruggable" .
  • Case Studies : In laboratory settings, this compound demonstrated increased potency against various cancer cell lines compared to traditional chemotherapeutics .

Other Biological Activities

Beyond antibacterial and anticancer properties, this compound exhibits several other biological activities:

  • Immunosuppressive Effects : It has been noted for its ability to modulate immune responses, which could be beneficial in transplant medicine or autoimmune diseases.
  • Antifungal Activity : Preliminary studies suggest that this compound may also possess antifungal properties, although further research is needed to clarify its efficacy in this area .

Comparative Biological Activity Table

Activity TypeMechanism of ActionEfficacy LevelReferences
AntibacterialInhibition of ribosomal protein synthesisHigh
AnticancerSelective inhibition of FOXM1Moderate to High
ImmunosuppressiveModulation of immune responsesVariable
AntifungalPotential inhibition of fungal growthPreliminary findings

Properties

CAS No.

124883-37-0

Molecular Formula

C52H48N16O15S4

Molecular Weight

1265.3 g/mol

IUPAC Name

2-[2-[2-[2-[[(14S,17R)-14-[(1R)-1-hydroxyethyl]-31-methyl-38,41-dimethylidene-17-(methylsulfanylmethyl)-12,15,22,29,36,39-hexaoxo-19,43-dioxa-9,26,33-trithia-3,13,16,23,30,37,40,45,46,47,48,49-dodecazaheptacyclo[40.2.1.18,11.118,21.125,28.132,35.02,7]nonatetraconta-1(44),2(7),3,5,8(49),10,18(48),20,25(47),27,32(46),34,42(45)-tridecaene-4-carbonyl]amino]prop-2-enoylamino]prop-2-enoylamino]prop-2-enoylamino]prop-2-enoic acid

InChI

InChI=1S/C52H48N16O15S4/c1-19(38(70)55-20(2)41(73)60-25(7)52(80)81)54-39(71)21(3)56-43(75)28-11-10-27-37(62-28)29-13-82-48(64-29)23(5)58-40(72)22(4)57-45(77)32-17-86-50(66-32)24(6)59-44(76)31-16-85-35(61-31)12-53-42(74)30-14-83-49(65-30)34(15-84-9)63-47(79)36(26(8)69)68-46(78)33-18-87-51(27)67-33/h10-11,13-14,16-18,24,26,34,36,69H,1-5,7,12,15H2,6,8-9H3,(H,53,74)(H,54,71)(H,55,70)(H,56,75)(H,57,77)(H,58,72)(H,59,76)(H,60,73)(H,63,79)(H,68,78)(H,80,81)/t24?,26-,34+,36+/m1/s1

InChI Key

GATPMIKWKVOBMF-GZASFEHQSA-N

Isomeric SMILES

CC1C2=NC(=CS2)C(=O)NC(=C)C(=O)NC(=C)C3=NC(=CO3)C4=C(C=CC(=N4)C(=O)NC(=C)C(=O)NC(=C)C(=O)NC(=C)C(=O)NC(=C)C(=O)O)C5=NC(=CS5)C(=O)N[C@H](C(=O)N[C@H](C6=NC(=CO6)C(=O)NCC7=NC(=CS7)C(=O)N1)CSC)[C@@H](C)O

Canonical SMILES

CC1C2=NC(=CS2)C(=O)NC(=C)C(=O)NC(=C)C3=NC(=CO3)C4=C(C=CC(=N4)C(=O)NC(=C)C(=O)NC(=C)C(=O)NC(=C)C(=O)NC(=C)C(=O)O)C5=NC(=CS5)C(=O)NC(C(=O)NC(C6=NC(=CO6)C(=O)NCC7=NC(=CS7)C(=O)N1)CSC)C(C)O

Synonyms

thioxamycin

Origin of Product

United States

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